2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1420960-81-1
VCID: VC5483485
InChI: InChI=1S/C8H11N3O.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H
SMILES: C1CNCC1OC2=NC=CC=N2.Cl
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1420960-81-1

Cat. No.: VC5483485

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride - 1420960-81-1

Specification

CAS No. 1420960-81-1
Molecular Formula C8H12ClN3O
Molecular Weight 201.65
IUPAC Name 2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C8H11N3O.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H
Standard InChI Key HDUGCOUIGRWPBW-UHFFFAOYSA-N
SMILES C1CNCC1OC2=NC=CC=N2.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked via an ether bond to a pyrrolidine moiety (a five-membered saturated heterocycle with one nitrogen atom). The hydrochloride salt enhances its stability and solubility compared to the free base form. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₈H₁₂ClN₃O
Molecular Weight201.65 g/mol
IUPAC Name2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
SMILESC1CNCC1Oc2ncccn2.Cl
Canonical SMILESC1CNCC1Oc2ncccn2.Cl

The compound’s structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The pyrimidine ring’s electron-deficient nature and the pyrrolidine’s conformational flexibility contribute to its potential interactions with biological targets, such as enzymes and receptors.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. A plausible route, inferred from analogous compounds , proceeds as follows:

  • Ether Bond Formation:
    Reaction of 2-chloropyrimidine with pyrrolidin-3-ol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) yields 2-(pyrrolidin-3-yloxy)pyrimidine.

    C4H3ClN2+C4H9NOBaseC8H11N3O+HCl\text{C}_4\text{H}_3\text{ClN}_2 + \text{C}_4\text{H}_9\text{NO} \xrightarrow{\text{Base}} \text{C}_8\text{H}_{11}\text{N}_3\text{O} + \text{HCl}
  • Salt Formation:
    Treatment of the free base with hydrochloric acid in a solvent such as dichloromethane or ethanol produces the hydrochloride salt .

This method avoids chiral chromatography, aligning with industrial-scale manufacturing practices . Alternative approaches, such as Mitsunobu reactions, may also be employed to form the ether linkage under milder conditions.

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.

  • Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in modified routes .

  • Workup Procedures: Crystallization from ethanol/water mixtures improves salt purity (>98% by HPLC) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits superior water solubility compared to the free base, which is often a viscous oil . Solubility profiles include:

  • Water: >50 mg/mL at 25°C

  • Ethanol: ~30 mg/mL

  • Dichloromethane: <5 mg/mL

The compound is stable under ambient conditions but should be stored in airtight containers to prevent deliquescence. Thermal analysis (DSC) reveals a melting point of 210–215°C with decomposition .

Crystallinity and Polymorphism

Like related pyrimidine salts, 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride may exist in multiple crystalline forms. X-ray powder diffraction (XRPD) patterns for analogous compounds show distinct peaks at 2θ = 10.5°, 15.3°, and 20.7°, indicative of a monoclinic crystal system . Hydrate formation is possible, though no specific data is available for this compound.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and neuromodulators. Its ether linkage and nitrogen-rich structure facilitate derivatization at multiple positions.

Formulation Development

As a hydrochloride salt, it is amenable to tablet and capsule formulations. Co-processing with excipients like microcrystalline cellulose improves compaction properties .

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR (D₂O, 400 MHz): δ 8.45 (d, 2H, pyrimidine-H), 4.20 (m, 1H, pyrrolidine-OCH), 3.30–3.50 (m, 4H, pyrrolidine-H).

  • HPLC: Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA) .

Future Research Directions

Target Identification

High-throughput screening against kinase libraries could elucidate novel targets.

Prodrug Development

Esterification of the hydroxyl group may enhance blood-brain barrier penetration.

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